molecular formula C14H21NO4 B1676518 Metoprolol acid CAS No. 56392-14-4

Metoprolol acid

Cat. No.: B1676518
CAS No.: 56392-14-4
M. Wt: 267.32 g/mol
InChI Key: PUQIRTNPJRFRCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located predominantly in cardiac tissue . These receptors play a crucial role in regulating heart rate, contractility, and cardiac output .

Pharmacokinetics

Metoprolol is rapidly and almost completely absorbed in the gastrointestinal tract . Due to an extensive first-pass metabolism, the bioavailability of metoprolol is only approximately 50% . Metoprolol is extensively metabolized in the liver, mainly through α-hydroxylation and O-demethylation via various cytochrome P450 enzymes . The major route of excretion for metoprolol and its metabolites is through the kidney, with about 5% of the dose excreted in the urine as the parent drug and the rest as metabolites .

Result of Action

The molecular and cellular effects of metoprolol’s action include a reduction in heart rate and cardiac output, leading to a decrease in blood pressure . At a cellular level, metoprolol has been found to influence the composition of cell membrane phospholipids . It also protects cardiomyocytes from arginine vasopressin-induced senescence .

Action Environment

Environmental factors can influence the action of metoprolol. For instance, metoprolol is considered an emerging contaminant of environmental concern due to its pseudo persistence in wastewater effluents . This environmental presence could potentially influence the compound’s action, efficacy, and stability. Furthermore, studies have shown that metoprolol can be biodegraded under both oxic and anoxic conditions in the environment .

Biochemical Analysis

Biochemical Properties

Metoprolol acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The primary enzyme involved in the metabolism of metoprolol to this compound is cytochrome P450 2D6 (CYP2D6). This enzyme catalyzes the oxidation of metoprolol, leading to the formation of this compound. Additionally, cytochrome P450 3A4 (CYP3A4) also contributes to the metabolism of metoprolol, albeit to a lesser extent .

This compound interacts with various proteins and biomolecules within the body. For instance, it binds to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This interaction is crucial for the therapeutic effects of metoprolol in managing cardiovascular conditions .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In cardiomyocytes, this compound reduces the excitability of cardiac cells by blocking beta-adrenergic receptors. This leads to a decrease in heart rate and myocardial oxygen demand, which is beneficial in conditions such as angina and myocardial infarction .

In addition to its effects on cardiomyocytes, this compound also influences other cell types. For example, it has been shown to affect vascular smooth muscle cells by reducing their contractility, leading to vasodilation and a subsequent decrease in blood pressure . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of beta-adrenergic receptors and other related proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-adrenergic receptors, specifically the beta-1 adrenergic receptor. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, which are responsible for increasing heart rate and contractility .

This compound also affects enzyme activity, particularly by inhibiting the activity of adenylate cyclase, an enzyme involved in the production of cyclic adenosine monophosphate (cAMP). This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent downstream signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 3 to 7 hours . Its degradation can be influenced by factors such as pH, temperature, and the presence of other metabolic enzymes .

Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce adaptive changes in cellular function. For example, chronic treatment with this compound can lead to upregulation of beta-adrenergic receptors and other compensatory mechanisms in cardiomyocytes . These changes can affect the overall efficacy and safety of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce heart rate and blood pressure without causing significant adverse effects . High doses of this compound can lead to toxic effects, such as bradycardia, hypotension, and even cardiac arrest .

Threshold effects have also been observed in animal models, where a certain dosage of this compound is required to achieve the desired therapeutic effects. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic benefits but may increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary pathway involves the oxidation of metoprolol to this compound by cytochrome P450 2D6 (CYP2D6). Additionally, cytochrome P450 3A4 (CYP3A4) contributes to the metabolism of metoprolol, leading to the formation of other metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol .

These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. For instance, genetic polymorphisms in CYP2D6 can lead to variations in the metabolism of metoprolol, affecting the levels of this compound and its therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream, where it binds to plasma proteins such as albumin. This binding facilitates its distribution to different tissues, including the heart, liver, and kidneys .

Within cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. For example, it can be taken up by cardiomyocytes through specific transporters and accumulate in the cytoplasm, where it exerts its therapeutic effects . The distribution of this compound can also be influenced by factors such as tissue perfusion, membrane permeability, and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Studies have shown that this compound primarily localizes to the cytoplasm of cardiomyocytes, where it interacts with beta-adrenergic receptors and other related proteins . This localization is crucial for its therapeutic effects in reducing heart rate and myocardial oxygen demand.

Additionally, this compound can undergo post-translational modifications that influence its targeting to specific cellular compartments. For example, phosphorylation of this compound can enhance its binding to beta-adrenergic receptors and increase its efficacy in inhibiting their activity . These modifications and targeting signals play a significant role in the overall pharmacodynamics of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoprolol acid is typically synthesized from metoprolol through a series of chemical reactions. One common method involves the oxidation of metoprolol using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification techniques.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Metoprolol acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQIRTNPJRFRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881080
Record name Metoprolol acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-14-4
Record name Metoprolol acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol acid
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Record name Metoprolol acid
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Record name Metoprolol Acid
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Record name METOPROLOL ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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